2-Hydroxy-2-methyl-4-oxopentanenitrile
Description
2-Hydroxy-2-methyl-4-oxopentanenitrile is a nitrile-containing organic compound characterized by a hydroxyl (-OH), methyl (-CH₃), and ketone (C=O) functional group on its pentanenitrile backbone. The compound’s structure positions the hydroxyl and methyl groups on carbon 2 and the ketone on carbon 4 of the chain, with the nitrile (-C≡N) at the terminal position. This multifunctional molecule likely exhibits unique reactivity due to the interplay of its polar nitrile group, hydrogen-bonding hydroxyl group, and electron-withdrawing ketone moiety. Applications may span specialty chemical synthesis, though further research is needed to confirm its industrial relevance.
Properties
CAS No. |
6330-33-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-4-oxopentanenitrile |
InChI |
InChI=1S/C6H9NO2/c1-5(8)3-6(2,9)4-7/h9H,3H2,1-2H3 |
InChI Key |
KUGQPPJLJJVNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methyl-4-oxopentanenitrile can be synthesized through the addition of hydrogen cyanide (HCN) to carbonyl compounds such as ketonesFor instance, the reaction of a ketone like 2-hydroxy-2-methylbutanone with HCN under controlled conditions yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of hydrogen cyanide and appropriate ketones in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-4-oxopentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-methyl-4-oxopentanenitrile.
Reduction: Formation of 2-hydroxy-2-methylpentanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-2-methyl-4-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-4-oxopentanenitrile involves its interaction with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Hydroxy-2-methyl-4-oxopentanenitrile with structurally or functionally related compounds, including 4-Hydroxy-4-methyl-2-pentanone (Diacetone alcohol), 2-Methyl-4-oxopentane-2-thiol, and 4-Oxopentan-2-yl nitrite. Data are derived from commercial specifications and research literature .
Detailed Analysis of Functional Groups and Reactivity
Nitrile vs. Hydroxyl/Thiol/Nitrite
- Nitrile (-C≡N) : Present in this compound, this group contributes to high thermal stability and dipole-dipole interactions. Unlike the hydroxyl in Diacetone alcohol or the thiol in 2-Methyl-4-oxopentane-2-thiol, nitriles are less prone to hydrogen bonding but more resistant to oxidation .
- Hydroxyl (-OH) : Diacetone alcohol’s hydroxyl group enhances water solubility (miscible in water) but increases hygroscopicity compared to the nitrile analog.
- Thiol (-SH) : The thiol group in 2-Methyl-4-oxopentane-2-thiol is more acidic (pKa ~10) than alcohols (pKa ~16–19), enabling nucleophilic reactions under milder conditions .
Ketone Group Reactivity
The ketone (C=O) in all four compounds participates in condensation reactions (e.g., aldol addition). However, the nitrile’s electron-withdrawing effect in this compound may polarize the ketone, enhancing its electrophilicity compared to Diacetone alcohol’s less activated ketone .
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